![molecular formula C10H9Cl2NO3 B14602070 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one CAS No. 61190-59-8](/img/structure/B14602070.png)
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused furan and azepine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . The reaction conditions often involve the use of reducing agents such as AlHCl2 (LiAlH4–AlCl3, 1:3) in cyclopentylmethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like LiAlH4.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include t-butyl hypochlorite for halogenation and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological processes. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hetero-annulated azepines such as:
- Furoazepines
- Thienoazepines
- Pyrroloazepines
- Azoloazepines
Uniqueness
What sets 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one apart is its specific dichloroacetyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
61190-59-8 |
|---|---|
Formule moléculaire |
C10H9Cl2NO3 |
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
5-(2,2-dichloroacetyl)-7,8-dihydro-6H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H9Cl2NO3/c11-8(12)10(15)13-4-1-2-7-6(9(13)14)3-5-16-7/h3,5,8H,1-2,4H2 |
Clé InChI |
ZNKGJTOVAXFYRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CO2)C(=O)N(C1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


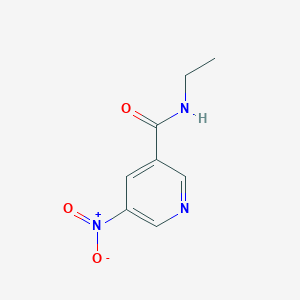
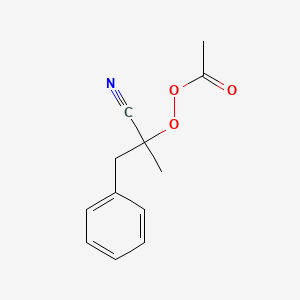
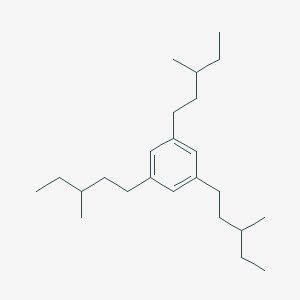
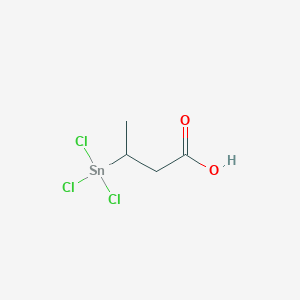
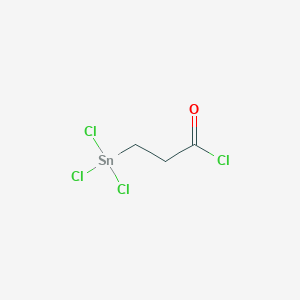
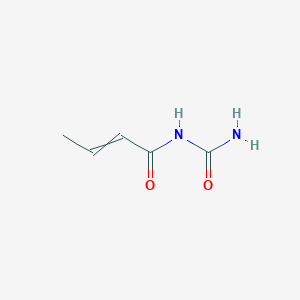
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)





![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)

